molecular formula C12H21Cl2N3 B1404923 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride CAS No. 1448128-25-3

2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

Cat. No. B1404923
M. Wt: 278.22 g/mol
InChI Key: OBOIJZZGIDXWFM-UHFFFAOYSA-N
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Description

This compound is a hydrate of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 292.21 . The IUPAC name is 2-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride hydrate .


Synthesis Analysis

The synthesis of piperidine derivatives has been extensively studied . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, the amide substituent, and the benzoimidazol-2-one linker have been explored . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be functionalized .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions have also been used .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular formula of C12H15N3.2ClH.H2O .

Scientific Research Applications

Antitubercular Agent

A study by Raju, Sasidhar, & Vidyadhara (2020) synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, exhibiting promising antitubercular activity. The compounds were tested for their efficacy against mycobacterium species, with some showing significant antitubercular activity.

Anti-Inflammatory Agent

Research led by Li et al. (2015) discovered a novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with potent anti-inflammatory effects. The compound outperformed ibuprofen in vivo in reducing inflammation.

Antimicrobial Activity

A study by Anisetti & Reddy (2012) synthesized novel analogs of 2-sulfanyl-1H-benzo[d]imidazole-5-yl that demonstrated significant antimicrobial and antifungal activity, indicating potential use in combating various infections.

Synthesis Techniques

Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, important for synthesizing various bioactive compounds, including those with the 1H-benzo[d]imidazole structure.

Corrosion Inhibition

A study by Yadav et al. (2016) examined benzimidazole derivatives as corrosion inhibitors. Compounds with piperidine showed high effectiveness in protecting steel against corrosion in acidic environments.

properties

IUPAC Name

2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIJZZGIDXWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 2
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 3
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 4
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 5
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 6
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

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